3-(N-((1-(苯并呋喃-2-羰基)哌啶-4-基)甲基)磺酰胺基)噻吩-2-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

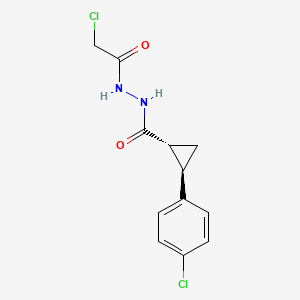

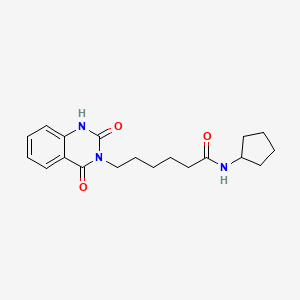

The compound , methyl 3-(N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate, is a complex molecule that likely contains a thiophene ring, a benzofuran moiety, a piperidine ring, and various functional groups such as carboxylate, sulfamoyl, and methyl esters. While the specific papers provided do not directly discuss this compound, they do provide insights into similar structures and functionalities that can be used to infer properties and reactivity.

Synthesis Analysis

The synthesis of complex molecules like the one described often involves multi-step reactions, starting from simpler precursors. For example, the preparation of related compounds with benzofuran and thiophene rings might involve electrophilic substitution reactions, as well as the use of sulfur-stabilized carbanions for C,C-coupling . The synthesis could also involve the formation of amide bonds, likely through the reaction of an activated carboxylic acid derivative with an amine.

Molecular Structure Analysis

The molecular structure of such a compound would be expected to exhibit a variety of intermolecular interactions. For instance, compounds with benzofuran rings, like the one in paper , can display C—H⋯π interactions, which could also be relevant for the compound . The presence of a sulfamoyl group could introduce additional hydrogen bonding capabilities, potentially influencing the compound's crystal structure and stability.

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by its functional groups. The methyl ester group could undergo hydrolysis to form the corresponding carboxylic acid. The sulfamoyl group might participate in reactions typical of sulfonamides, such as substitution or elimination. The presence of a piperidine ring could also allow for nucleophilic substitution reactions at the nitrogen atom .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The presence of multiple rings and heteroatoms would likely result in a compound with significant aromatic character, impacting its solubility and reactivity. The intermolecular interactions, such as hydrogen bonding, would influence the compound's melting and boiling points, as well as its solubility in various solvents. The crystal structure, as seen in related compounds , would be stabilized by these interactions, which could also affect the compound's density and stability.

科学研究应用

人体内的代谢和处置

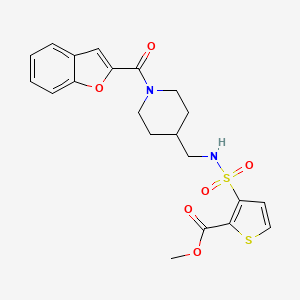

N-[[(2S)-1-[[5-(4-氟苯基)-2-甲基-4-噻唑基]羰基]-2-哌啶基]甲基]-4-苯并呋喃甲酰胺 (SB-649868) 是一种与本化合物在结构上相关的化合物,它是一种新型的食欲素 1 和 2 受体拮抗剂,正在开发用于治疗失眠症。一项研究调查了它在人体内的去向,揭示了广泛的代谢,几乎没有排泄未变的量。代谢的主要途径涉及苯并呋喃环的氧化,排泄物中的主要代谢物是苯并呋喃环打开的羧酸,占尿液和粪便中施用剂量的至少 12%。这项研究提供了对含苯并呋喃化合物在人体内的代谢途径和排泄过程的见解 (Renzulli 等人,2011).

苯并呋喃衍生物的合成方法

对合成方法的研究提供了对苯并呋喃和苯并噻吩衍生物(在结构上与本化合物相关)构建的宝贵见解。一项研究报告了一种简便的方法来制备 3-((三氟甲基)硫代)苯并呋喃和 3-((三氟甲基)硫代)苯并噻吩,突出了三氟甲磺酰胺与 1-甲氧基-2-炔基苯或甲基(2-炔基苯基)硫醚反应中的广泛官能团耐受性。这项工作强调了苯并呋喃和苯并噻吩支架在药物化学和材料科学中的合成多功能性和潜力 (Sheng 等人,2014).

分子转化和环化反应

与该化合物相关的另一个科学研究方面涉及探索导致苯并呋喃衍生物的分子转化和环化反应。一项研究展示了 1,6-烯炔与 DMSO 的自由基加成级联环化,在无金属条件下获得甲磺酰化和羰基化的苯并呋喃。该方法展示了从更简单的前体构建复杂苯并呋喃结构的潜力,为基于苯并呋喃的化合物的合成新途径的发展做出了贡献 (Zhang 等人,2018).

未来方向

The future research directions for this compound could involve further exploration of its synthesis, reactivity, and potential biological activity. Piperidine derivatives are a significant area of research in drug discovery , and the presence of a benzofuran moiety could also confer interesting properties .

属性

IUPAC Name |

methyl 3-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methylsulfamoyl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O6S2/c1-28-21(25)19-18(8-11-30-19)31(26,27)22-13-14-6-9-23(10-7-14)20(24)17-12-15-4-2-3-5-16(15)29-17/h2-5,8,11-12,14,22H,6-7,9-10,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWWWRWGZTXBTTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-cyclopropyl-2-(4-(4-(trifluoromethyl)benzoyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3007453.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B3007455.png)

![2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B3007457.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]furan-3-carboxamide](/img/structure/B3007460.png)

![2-methyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B3007461.png)

![N-tert-butyl-2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B3007462.png)

![2-{[2-Chloro-4-(trifluoromethyl)phenyl]amino}-3-methylbutanoic acid](/img/no-structure.png)

![Ethyl 5-[[4-(dimethylsulfamoyl)benzoyl]amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3007465.png)